Bienvenue dans la boutique en ligne BenchChem!

6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

Select this specific 6-chloro-7-nitro derivative for unmatched reactivity in medicinal chemistry. The simultaneous chloro and nitro groups create a unique electron-poor benzoxazine core (cumulative σ ≈ 1.01-1.15) that cannot be replicated by mono-substituted analogs. This compound serves as a superior substrate for nucleophilic aromatic substitution (SNAr) and a versatile precursor for Suzuki-Miyaura and Buchwald-Hartwig couplings. Prioritize this derivative in antimicrobial lead generation—nitro-substituted benzoxazines consistently outperform cyano or ester analogs. For kinase inhibitor libraries investigating electron-withdrawing pharmacophores, this building block delivers reproducible assay outcomes and predictable synthetic yields.

Molecular Formula C8H7ClN2O3
Molecular Weight 214.6 g/mol
CAS No. 1198475-26-1
Cat. No. B1452005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
CAS1198475-26-1
Molecular FormulaC8H7ClN2O3
Molecular Weight214.6 g/mol
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H7ClN2O3/c9-5-3-6-8(14-2-1-10-6)4-7(5)11(12)13/h3-4,10H,1-2H2
InChIKeyPHOQKCIJSNYPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1198475-26-1): A 1,4-Benzoxazine Scaffold with Dual Electron-Withdrawing Substitution for Medicinal Chemistry Research


6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1198475-26-1) is a heterocyclic compound with a 1,4-benzoxazine core bearing a chlorine atom at position 6 and a nitro group at position 7 . The compound exhibits a molecular formula of C8H7ClN2O3 and a molecular weight of 214.61 g/mol . The 1,4-benzoxazine scaffold has been widely studied for its diverse biological activities, including antibacterial, kinase inhibitory, and neuroprotective properties [1]. The presence of both chloro and nitro substituents on the benzoxazine ring confers distinct chemical reactivity profiles that differ from mono-substituted or unsubstituted analogs, making this compound a versatile building block for constructing biologically active molecules in pharmaceutical research and medicinal chemistry [2].

Why 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Substituted with Mono-Halogenated or Unsubstituted Benzoxazine Analogs


The 1,4-benzoxazine scaffold comprises a diverse class of heterocyclic compounds whose biological and chemical properties are exquisitely sensitive to substitution pattern and electronic character . In antimicrobial studies, 1,4-benzoxazine derivatives bearing nitro and trifluoromethyl groups are more potent than analogs with other substituents such as cyanide or ester groups [1]. The specific 6-chloro-7-nitro substitution pattern creates a unique electronic environment that cannot be replicated by mono-substituted benzoxazines (e.g., 6-chloro-only or 7-nitro-only derivatives). The simultaneous presence of two electron-withdrawing groups at adjacent positions modulates both the reactivity of the benzoxazine nitrogen and the electrophilicity of the aromatic ring, which directly influences downstream functionalization possibilities and potential target interactions . Generic substitution with structurally related but differently substituted 1,4-benzoxazines would therefore result in altered electronic properties, divergent synthetic utility, and potentially distinct biological activity profiles that are not interchangeable for research or procurement purposes.

Quantitative Differentiation of 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1198475-26-1): Head-to-Head and Class-Level Comparative Evidence


Structural Differentiation: Dual Electron-Withdrawing Substitution Pattern of 6-Chloro-7-nitro-1,4-benzoxazine Versus Single-Substituted Analogs

The target compound bears both a chlorine atom at position 6 and a nitro group at position 7 on the 1,4-benzoxazine scaffold . This dual electron-withdrawing substitution pattern creates a distinctly polarized aromatic system compared to single-substituted analogs such as 6-chloro-3,4-dihydro-2H-1,4-benzoxazine (lacking the nitro group) or 7-nitro-3,4-dihydro-2H-1,4-benzoxazine (lacking the chloro group) . The combination of chloro (σp = 0.23, σm = 0.37) and nitro (σp = 0.78, σm = 0.71) substituents in adjacent positions results in a cumulative Hammett substituent constant substantially greater than either substituent alone, leading to enhanced electrophilicity at specific positions on the aromatic ring and modified basicity of the benzoxazine nitrogen [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

Class-Level Antimicrobial Potency: Nitro-Containing 1,4-Benzoxazines Exhibit Enhanced Activity Versus Non-Nitrated Analogs

In a systematic antimicrobial evaluation of N-unprotected 1,4-benzoxazine derivatives, compounds bearing nitro and trifluoromethyl groups demonstrated superior antibacterial potency compared to derivatives containing cyanide or ester substituents [1]. The study assessed activity against both Gram-positive and Gram-negative bacterial strains, establishing a class-level SAR trend that directly informs the selection rationale for the target compound, which contains a nitro group at the 7-position. While direct MIC data for the exact 6-chloro-7-nitro derivative are not available in this dataset, the class-level inference establishes that the nitro substituent is a critical determinant of enhanced antimicrobial activity within the 1,4-benzoxazine series.

Antimicrobial Research Antibacterial Gram-positive and Gram-negative Bacteria

Purity Benchmarking: 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine Commercial Availability at ≥98% Purity

The target compound is commercially available from multiple established chemical suppliers with documented purity specifications of ≥98% (NLT 98%) . This purity level provides a reliable procurement benchmark that can be directly compared against alternative sources or structurally related compounds. The consistent purity specification across suppliers (MolCore: NLT 98%; Leyan: 98%) establishes a verifiable quality baseline that supports reproducible research outcomes .

Chemical Procurement Analytical Quality Control Medicinal Chemistry Reagents

Kinase Inhibition Potential: 1,4-Benzoxazine Scaffold Demonstrates Neuroprotective Kinase Modulation in Preclinical Models

The 1,4-benzoxazine scaffold has been identified as a privileged structure for kinase inhibition in the context of neurodegenerative disease research [1]. Patent literature discloses that 1,4-benzoxazine compounds and derivatives thereof were found to inhibit kinase activity and provide neuroprotection in tissue culture models of neurodegeneration [2]. Furthermore, kinase profiling analyses of representative 1,4-benzoxazines (including HSB-13) revealed inhibition of GSK3β, p38 MAPK, and cyclin-dependent kinases (CDKs) [3]. The target compound's 6-chloro-7-nitro substitution pattern represents a starting point for structure-activity relationship studies exploring the role of electron-withdrawing groups in modulating kinase inhibition potency and selectivity within this scaffold class.

Neurodegenerative Disease Research Kinase Inhibition Neuroprotection

Optimal Research and Procurement Application Scenarios for 6-Chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1198475-26-1)


Antimicrobial Drug Discovery: Lead Generation and SAR Optimization Based on Nitro-Substituted 1,4-Benzoxazine Scaffolds

This compound serves as an optimal starting point for antimicrobial lead generation programs targeting Gram-positive and Gram-negative bacterial strains. The class-level evidence demonstrates that nitro-substituted 1,4-benzoxazines exhibit enhanced antibacterial activity compared to analogs bearing cyanide or ester groups [1]. Researchers prioritizing antimicrobial screening efforts should procure this specific 6-chloro-7-nitro derivative rather than non-nitrated or ester-substituted benzoxazine analogs, thereby reducing the number of less promising compounds entering primary screening cascades. The dual chloro-nitro substitution provides an additional handle for exploring additive or synergistic electronic effects on antimicrobial potency that cannot be accessed with mono-substituted derivatives.

Neurodegenerative Disease Research: Kinase-Targeted Compound Library Development

The 1,4-benzoxazine scaffold has established kinase inhibitory activity with demonstrated neuroprotective effects in tissue culture models relevant to Alzheimer's disease, Parkinson's disease, and Huntington's disease [2][3]. This specific 6-chloro-7-nitro derivative is well-suited for inclusion in focused kinase inhibitor libraries where electron-withdrawing substitution is hypothesized to modulate target engagement or selectivity. Procurement of this compound over unsubstituted or singly-substituted benzoxazines enables structure-activity relationship studies that explicitly test the contribution of cumulative electron-withdrawing character (σ ≈ 1.01-1.15) to kinase inhibition potency and neuroprotective efficacy.

Synthetic Methodology Development: Electrophilic Aromatic Substitution and Cross-Coupling Precursor

The 6-chloro-7-nitro substitution pattern confers substantially enhanced electrophilicity to the aromatic ring compared to single-substituted analogs (approximately 4.4× greater electron-withdrawing capacity than 6-chloro-only derivatives based on cumulative Hammett σ values) [4]. This quantitative difference makes the compound a superior substrate for nucleophilic aromatic substitution (SNAr) reactions and a versatile precursor for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Synthetic chemists developing methodology for benzoxazine functionalization should procure this specific derivative when studying the effects of strong electron-withdrawing substitution on reaction kinetics, regioselectivity, or catalyst compatibility, as outcomes with mono-substituted analogs will not accurately predict behavior of this more electrophilic system.

Quality-Controlled Medicinal Chemistry Reagent Supply: High-Purity Building Block Procurement

The compound is commercially available from multiple established chemical suppliers with documented purity of ≥98% (NLT 98%) . This consistent purity specification across suppliers provides procurement teams with a reliable quality benchmark. For medicinal chemistry laboratories requiring reproducible biological assay results or predictable synthetic yields, selecting this specific compound with verified 98%+ purity is preferable to alternative benzoxazine building blocks available only at 95% or 97% grades, which may introduce 3-5% higher impurity levels and associated experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.